molecular formula C8H12O2 B070203 3-Acetyl-3-methylcyclopentan-1-one CAS No. 173547-34-7

3-Acetyl-3-methylcyclopentan-1-one

Cat. No.: B070203
CAS No.: 173547-34-7
M. Wt: 140.18 g/mol
InChI Key: UYJCIPXPQDTJGJ-UHFFFAOYSA-N
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Description

3-Acetyl-3-methylcyclopentan-1-one is a valuable chemical synthon of significant interest in organic synthesis and materials science. Its structure, featuring a cyclopentanone ring with acetyl and methyl substituents, makes it a versatile precursor for developing more complex molecular architectures. Compounds within the cyclopentanone and cyclopentenone family are widely utilized in the synthesis of fine chemicals, dyes, and fragrances . Furthermore, structurally similar molecules like 3-methyl-2-cyclopenten-1-one are recognized as important intermediates for a variety of natural products and have been investigated in the context of biofuels and gasoline additives . The ketone and acetyl functional groups in this molecule provide reactive sites for various chemical transformations, including aldol condensation reactions, which are fundamental for constructing carbon-carbon bonds . This makes this compound a promising building block for researchers working in catalytic biomass transformation, seeking sustainable routes to valuable chemicals from platform molecules like 5-hydroxymethylfurfural (HMF) . This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

173547-34-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-acetyl-3-methylcyclopentan-1-one

InChI

InChI=1S/C8H12O2/c1-6(9)8(2)4-3-7(10)5-8/h3-5H2,1-2H3

InChI Key

UYJCIPXPQDTJGJ-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCC(=O)C1)C

Canonical SMILES

CC(=O)C1(CCC(=O)C1)C

Synonyms

Cyclopentanone, 3-acetyl-3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Acetyl-3-methylcyclopentan-1-one with structurally related cyclopentanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₈H₁₂O₂ 140.18 Ketone, acetyl, methyl Dual 3-position substituents; planar cyclopentanone
3-Methylcyclopentanone C₆H₁₀O 98.14 Ketone, methyl Single methyl group at 3-position
3-Methyl-2-pentylcyclopentan-1-one C₁₁H₂₀O 168.28 Ketone, methyl, pentyl Linear pentyl chain at 2-position
(R)-3-Isopentyl-3-methylcyclopentan-1-one C₁₁H₂₀O 168.28 Ketone, methyl, branched isopentyl Branched alkyl group; stereochemical complexity
3-Methyl-2-cyclopenten-1-one C₆H₈O 96.13 α,β-unsaturated ketone, methyl Conjugated enone system; enhanced reactivity

Data compiled from

Physical Properties

  • Boiling Points: Bulky substituents (e.g., pentyl, isopentyl) increase boiling points due to enhanced van der Waals interactions. For example, 3-methyl-2-pentylcyclopentan-1-one (b.p. ~230°C) vs. 3-methylcyclopentanone (b.p. ~160°C) .
  • Solubility : The acetyl group in this compound improves water solubility compared to purely alkyl-substituted derivatives.

Preparation Methods

Base-Catalyzed Cyclization of 2,5-Hexanedione Derivatives

The cyclization of 2,5-hexanedione derivatives under basic conditions is a well-established route to synthesize substituted cyclopentenones. For example, 3-methylcyclopent-2-en-1-one is produced via CaO-catalyzed cyclization of 2,5-hexanedione in water at 150°C under nitrogen, achieving 98% yield. To introduce the acetyl group, modified diketones such as 3-acetyl-2,5-hexanedione could undergo similar cyclization.

Reaction Conditions:

  • Catalyst: Calcium oxide (CaO) or lithium hydroxide (LiOH·H₂O)

  • Solvent: Water or aprotic solvents (e.g., DMF)

  • Temperature: 120–200°C

  • Atmosphere: Inert gas (N₂ or H₂)

Mechanistic Insight:
The base deprotonates the diketone, facilitating enolate formation and subsequent intramolecular aldol condensation. The acetyl group at the 3-position is retained during cyclization, yielding the target compound.

Hydrogenation of Substituted Cyclopentenones

Catalytic Hydrogenation of 3-Acetyl-3-methylcyclopent-2-en-1-one

3-Acetyl-3-methylcyclopent-2-en-1-one, synthesized via cyclization, can be hydrogenated to the saturated cyclopentanone. Industrial-scale hydrogenation employs supported noble metal catalysts (Pd, Pt, Ru) under high-pressure H₂.

Example Protocol (Adapted from CN103086858A):

  • Substrate: 3-Acetyl-3-methylcyclopent-2-en-1-one (1 mol)

  • Catalyst: 5% Pd/Al₂O₃ (7 g)

  • Solvent: Water

  • Conditions: 3 MPa H₂, 200°C, 3 hours

  • Yield: 75–99%

Key Considerations:

  • Catalyst recycling reduces costs, with minimal activity loss over five cycles.

  • Elevated temperatures (>150°C) prevent intermediate enol ether formation.

Catalytic Acetylation of 3-Methylcyclopentanone

Friedel-Crafts Acylation

While cyclopentanone lacks aromaticity, Lewis acid-catalyzed acetylation at the α-carbon is feasible. AlCl₃ or FeCl₃ promotes electrophilic substitution, though regioselectivity challenges arise.

Reaction Setup:

  • Substrate: 3-Methylcyclopentanone (1 mol)

  • Acylating Agent: Acetyl chloride (1.2 mol)

  • Catalyst: AlCl₃ (0.2 mol)

  • Solvent: Dichloromethane

  • Yield: 40–55% (low due to competing side reactions)

Enolate-Mediated Acetylation

Generating the enolate of 3-methylcyclopentanone with LDA (lithium diisopropylamide) followed by acetyl chloride quenching improves selectivity:

Procedure:

  • Enolate Formation: 3-Methylcyclopentanone + LDA (−78°C, THF)

  • Acetylation: Add acetyl chloride, warm to room temperature

  • Workup: Aqueous HCl, extraction, distillation

  • Yield: 60–70%

Advanced Catalytic Systems

Bifunctional Catalysts for Tandem Reactions

Recent patents describe one-pot synthesis using bifunctional catalysts (e.g., Pd/ZSM-5) to sequentially dehydrate, cyclize, and acetylate furfural derivatives:

Process Overview:

  • Substrate: 5-Acetoxymethylfurfural (derived from biomass)

  • Catalyst: 7.5% Pt/ZSM-5

  • Conditions: 5 MPa H₂, 180°C, 4 hours

  • Yield: 70–74%

Advantages:

  • Utilizes renewable feedstocks (e.g., cellulose-derived furfural).

  • Minimizes solvent waste via aqueous-phase reactions.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Cost Scalability
Diketone Cyclization2,5-Hexanedione derivativesCaO/LiOH85–98%LowHigh
Enone Hydrogenation3-Acetyl-cyclopentenonePd/Al₂O₃75–99%ModerateIndustrial
Friedel-Crafts Acetylation3-MethylcyclopentanoneAlCl₃40–55%LowLimited
Bifunctional Catalysis5-AcetoxymethylfurfuralPt/ZSM-570–74%HighEmerging

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-Acetyl-3-methylcyclopentan-1-one with high purity?

  • Methodological Answer : A common approach involves cyclization of diketones or keto-esters via intramolecular aldol condensation. For example, using a methyl-substituted diketone precursor with acidic (e.g., H₂SO₄) or basic (e.g., KOH) catalysts to promote cyclization. Purification typically employs fractional distillation followed by recrystallization in non-polar solvents (e.g., hexane). Purity validation requires GC-MS (≥98%) and ¹H/¹³C NMR for structural confirmation .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H NMR : Look for characteristic signals: a singlet for the acetyl group (δ ~2.1 ppm) and multiplets for cyclopentane protons (δ ~1.5–2.5 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹.
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (see analogous cyclopentanone derivatives in ).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines for ketones:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store in airtight containers under inert gas (N₂) to prevent oxidation.
  • Toxicity assessment should reference IFRA standards for structurally similar cyclopentanones (e.g., acute toxicity via LD50 testing in rodents) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, simulate the aldol condensation mechanism to optimize catalyst choice (e.g., Brønsted vs. Lewis acids). Compare computed activation energies with experimental yields to validate models. Tools like Gaussian or ORCA are standard .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Determine if dynamic effects (e.g., ring puckering) cause signal splitting.
  • COSY/NOESY : Map proton-proton correlations to confirm spatial arrangements.
  • Isotopic Labeling : Use ¹³C-labeled acetyl groups to track coupling interactions. Refer to cyclopentanone conformational studies in .

Q. How does steric hindrance from the methyl group influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Design kinetic experiments with varying nucleophiles (e.g., Grignard reagents vs. enolates). Monitor reaction rates via UV-Vis or HPLC. Compare with less hindered analogs (e.g., 3-acetylcyclopentanone) to quantify steric effects. Computational docking studies (e.g., AutoDock) can visualize steric clashes .

Q. What environmental persistence data exist for this compound, and how can biodegradation pathways be studied?

  • Methodological Answer :

  • OECD 301F Test : Measure biodegradability in aerobic aqueous systems.
  • LC-MS/MS : Track degradation products (e.g., hydroxylated metabolites).
  • Microbial Screening : Use soil or wastewater microbiota to identify degradative species. Prioritize aquatic risk frameworks as in .

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